molecular formula C25H24ClNO2 B2943183 2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 380436-75-9

2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No. B2943183
CAS RN: 380436-75-9
M. Wt: 405.92
InChI Key: NWARGEGVLYRRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a useful research compound. Its molecular formula is C25H24ClNO2 and its molecular weight is 405.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Modification
The chemical structure of 2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid suggests its potential for various scientific research applications, primarily focusing on synthesis and chemical modification processes. Studies on related compounds highlight methodologies for C-methylation of carboxylic acids to t-butyl compounds, emphasizing the utility of tert-butyl groups in synthetic organic chemistry. For instance, exhaustive C-methylation with trimethylaluminium leads to the transformation of benzoic acid derivatives to their corresponding t-butyl compounds, illustrating a pathway for modifying carboxylic acids (Meisters & Mole, 1974). Similarly, the synthesis of tert-butyl carboxylate derivatives from amino acids showcases the relevance of tert-butyl groups in the preparation of chiral auxiliary compounds, providing a foundation for complex molecule synthesis (Studer, Hintermann, & Seebach, 1995).

Enantioselective Synthesis and Sensing
The enantioselective synthesis of molecules is a critical area of research, with tert-butyl groups playing a pivotal role in achieving chirality control. For example, the use of tert-butyl groups in the synthesis of pipecolic acid derivatives demonstrates the importance of sterically bulky groups in achieving stereoselective outcomes (Purkayastha et al., 2010). Moreover, tert-butyl based compounds have been utilized in enantioselective fluorescence sensing, offering a method to detect chiral amino alcohols, further illustrating the versatility of tert-butyl groups in facilitating specific interactions for sensory applications (Liu, Pestano, & Wolf, 2008).

Polymer Synthesis and Material Science
In material science, the introduction of tert-butyl groups into polymeric structures has been explored to modify the physical and chemical properties of materials. The synthesis of polyamides incorporating tert-butyl groups results in polymers with enhanced solubility, thermal stability, and mechanical strength, demonstrating the impact of chemical modification on material performance (Hsiao, Yang, & Chen, 2000).

Mechanism of Action

properties

IUPAC Name

(4Z)-2-tert-butyl-4-[(3-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClNO2/c1-25(2,3)17-13-16(11-15-7-6-8-18(26)12-15)23-20(14-17)22(24(28)29)19-9-4-5-10-21(19)27-23/h4-12,17H,13-14H2,1-3H3,(H,28,29)/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWARGEGVLYRRED-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=CC2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1C/C(=C/C2=CC(=CC=C2)Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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